N-Hydroxy-N'-acetylbenzidine
Description
Contextualization as a Metabolite of Aromatic Amines and Acetylated Derivatives
N-Hydroxy-N'-acetylbenzidine is a metabolite formed during the complex biotransformation of the industrial chemical and known human carcinogen, benzidine (B372746). The metabolism of benzidine involves several key enzymatic reactions, primarily N-acetylation and N-oxidation.
Initially, benzidine can be acetylated by N-acetyltransferases (NATs) to form N-acetylbenzidine. smolecule.com This mono-acetylated derivative can then undergo a second acetylation to yield N,N'-diacetylbenzidine, or it can be N-oxidized. smolecule.comaacrjournals.org The N-oxidation of N-acetylbenzidine, a reaction catalyzed by cytochrome P-450 enzymes, can produce two isomeric hydroxylamines: N-hydroxy-N-acetylbenzidine and N'-hydroxy-N-acetylbenzidine. cdc.govnih.gov Specifically, in both rat and mouse liver microsomes, the formation of N'-hydroxy-N-acetylbenzidine is reported to be faster than the formation of N-hydroxy-N-acetylbenzidine. cdc.govnih.gov
Furthermore, this compound can be a precursor to N-hydroxy-N,N'-diacetylbenzidine through further N-acetylation. nih.gov The metabolic pathways are complex and can be influenced by the specific enzymes present in different species and tissues. For instance, in rats, N,N'-diacetylbenzidine is a major metabolite, while in humans, N-acetylbenzidine and its N-glucuronides are more prominent. nih.gov
The formation of this compound is a critical activation step, transforming the relatively inert parent compound into a more reactive species. oup.comosti.gov This metabolic activation is a key area of investigation in understanding the mechanisms of chemical carcinogenesis induced by aromatic amines.
Significance in Mechanistic Biochemical Investigations
The significance of this compound in biochemical research lies in its role as a proximate carcinogen, a substance that is one step away from being the ultimate carcinogen that directly interacts with cellular macromolecules like DNA.
DNA Adduct Formation:
A central focus of research has been the ability of metabolites of benzidine to bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis. smolecule.comsmolecule.com The primary DNA adduct identified in both in vivo and in vitro studies following exposure to benzidine or N-acetylbenzidine is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine. oup.comosti.govnih.gov The formation of this specific adduct is believed to proceed through the further activation of N'-hydroxy-N-acetylbenzidine. smolecule.comnih.gov One proposed mechanism involves the O-acetylation of N'-hydroxy-N-acetylbenzidine to form a highly reactive N-acetoxy-N'-acetylbenzidine intermediate, which then readily reacts with the C-8 position of guanine (B1146940) in DNA. smolecule.comiarc.fr
In vitro studies have demonstrated that the reaction of this compound with calf thymus DNA at pH 5 results in the formation of the same N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct found in vivo. nih.gov This provides strong evidence for this compound being a key intermediate in the genotoxic pathway of benzidine.
Enzymatic Activation:
The activation of this compound is not solely dependent on O-acetylation. Other enzymatic pathways are also involved. For example, prostaglandin (B15479496) H synthase (PHS), an enzyme found in high levels in the bladder epithelium, can catalyze the oxidation of N-acetylbenzidine to N'-hydroxy-N-acetylbenzidine. nih.goviarc.frresearchgate.net PHS can further activate this metabolite, contributing to DNA binding. nih.gov Additionally, cytosolic sulfotransferases and O-acetyltransferases have been examined for their role in activating N'-hydroxy-N-acetylbenzidine. echemi.com
The table below summarizes the key enzymes involved in the metabolism and activation of benzidine and its derivatives.
| Enzyme Family | Specific Enzymes | Role in Benzidine Metabolism |
| N-Acetyltransferases (NATs) | NAT1, NAT2 | Acetylation of benzidine to N-acetylbenzidine and N,N'-diacetylbenzidine. smolecule.com |
| Cytochrome P-450s | CYP1A1, CYP1A2 | N-oxidation of N-acetylbenzidine to this compound and N-hydroxy-N-acetylbenzidine. cdc.govnih.gov |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A4, UGT1A9 | Glucuronidation of benzidine and its metabolites, including N'-hydroxy-N-acetylbenzidine, for transport and excretion. nih.govnih.gov |
| Prostaglandin H Synthase (PHS) | - | Peroxidatic activation of N-acetylbenzidine to N'-hydroxy-N-acetylbenzidine and subsequent activation. nih.goviarc.fr |
| Sulfotransferases | - | Potential activation of N'-hydroxy-N-acetylbenzidine. echemi.com |
| O-Acetyltransferases | - | Activation of N'-hydroxy-N-acetylbenzidine via O-acetylation. smolecule.comechemi.com |
Overview of Research Trajectories Involving this compound
Research involving this compound has followed several interconnected trajectories aimed at elucidating the mechanisms of benzidine-induced carcinogenesis.
Early Metabolism Studies: Initial research focused on identifying the metabolic pathways of benzidine in various animal models. These studies established the formation of acetylated derivatives like N-acetylbenzidine and N,N'-diacetylbenzidine, and subsequently their N-hydroxylated metabolites, including this compound. aacrjournals.orgnih.gov
DNA Adduct Identification and Characterization: A significant line of research has been dedicated to identifying and characterizing the DNA adducts formed from benzidine and its metabolites. The definitive identification of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the major adduct in liver DNA of rats and mice treated with benzidine or N-acetylbenzidine was a pivotal finding. nih.gov This directed the focus of mechanistic studies towards the precursors of this adduct, with this compound emerging as a key candidate.
Elucidation of Activation Pathways: Subsequent research has concentrated on the specific enzymatic pathways responsible for the metabolic activation of N-acetylbenzidine to this compound and its further conversion to the ultimate carcinogenic species. This has involved in vitro studies with purified enzymes, liver microsomes, and tissue slices from different species, including humans. cdc.govnih.govoup.comosti.gov These studies have highlighted the roles of cytochrome P-450, prostaglandin H synthase, and various transferases in this process.
Species-Specific Differences in Metabolism: A crucial aspect of the research has been the investigation of species-specific differences in benzidine metabolism. For example, the higher susceptibility of humans and dogs to bladder cancer from benzidine, compared to the liver tumors observed in rodents, is thought to be related to differences in the balance between activating and detoxifying metabolic pathways, including the formation and transport of glucuronide conjugates of metabolites like this compound. cdc.govnih.govcdc.gov
Synthesis for Research Purposes: The chemical synthesis of this compound and its isotopically labeled analogues has been essential for conducting mechanistic studies. nih.govnih.gov These synthetic standards have been crucial for identifying metabolites in biological samples and for preparing reference DNA adducts for analytical comparisons.
The following table provides a timeline of key research findings related to this compound.
| Year | Key Finding | Reference(s) |
| 1979 | Evidence for the metabolic sequence from benzidine to N-hydroxy-N,N'-diacetylbenzidine and its binding to nucleic acids. | aacrjournals.org |
| 1983 | Identification of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the major hepatic DNA adduct in rats and mice. | nih.gov |
| 1984 | In vivo and in vitro studies demonstrating the binding of N-acetylbenzidine to hepatic DNA, suggesting this compound as a proximate carcinogen. | oup.comosti.gov |
| 1985 | Demonstration of N-oxidation of N-acetylbenzidine and N,N'-diacetylbenzidine by rat and mouse liver microsomes. | cdc.govnih.gov |
| 1990 | Study implicating N'-hydroxy-N-acetylbenzidine and its glucuronide in bladder cancer in a rat model. | cdc.govcdc.gov |
| 1995 | Investigation into the role of glucuronidation of N-hydroxy metabolites of N-acetylbenzidine. | nih.gov |
| 1999 | Examination of the mechanism of peroxidative oxidation of N-acetylbenzidine to N'-hydroxy-N-acetylbenzidine by prostaglandin H synthase. | iarc.frresearchgate.net |
| 2002 | Review summarizing the complex metabolic pathways of benzidine, highlighting the role of this compound in bladder cancer initiation. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
71609-23-9 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[4-[4-(hydroxyamino)phenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)15-13-6-2-11(3-7-13)12-4-8-14(16-18)9-5-12/h2-9,16,18H,1H3,(H,15,17) |
InChI Key |
MZCOYFQGPZRXCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Other CAS No. |
71609-23-9 |
Synonyms |
N-HABZ N-hydroxy-N'-acetylbenzidine |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for N Hydroxy N Acetylbenzidine
Established Synthetic Pathways for N-Hydroxy-N'-acetylbenzidine
The synthesis of this compound is a multi-step process that has been accomplished through various established pathways, primarily for its use as a standard in metabolic and toxicological studies. One common route involves the partial acetylation of a precursor followed by a carefully controlled oxidation step.
A frequently cited synthetic approach begins with the acetylation of 4-amino-4'-nitrobiphenyl (B75573) to produce 4-acetamido-4'-nitrobiphenyl. This intermediate is then subjected to a reduction of the nitro group to a hydroxylamine (B1172632). This conversion has been achieved using a modification of previously published procedures for similar compounds. oup.com The N-oxidation of N-acetylbenzidine (ABZ) in vitro using microsomal preparations has also been shown to yield N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ). nih.gov In these enzymatic systems, the formation of N'-OH-ABZ, an arylhydroxylamine, was observed to be slightly faster than the formation of its isomer, N-hydroxy-N-acetylbenzidine (N-OH-ABZ), an arylhydroxamic acid. nih.gov
While detailed, step-by-step industrial scale synthesis protocols are not widely published in the public domain, the laboratory-scale synthesis is well-documented in the context of producing analytical standards for research. The general instability of N'-OH-ABZ necessitates careful handling and storage conditions, often requiring the presence of antioxidants like ascorbic acid and acidic pH to enhance its stability. nih.gov
Approaches for Isotopic Labeling of this compound in Research
Isotopic labeling is an indispensable tool in metabolic and mechanistic studies, allowing for the tracing of molecules and their metabolites within biological systems. For this compound, isotopic labels such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) can provide valuable insights.
The synthesis of isotopically labeled N'-OH-ABZ can be achieved by utilizing labeled precursors in the synthetic pathway. For instance, commercially available Benzidine (B372746) (ring-D₈, 98%) can serve as a starting material for the synthesis of deuterated N'-OH-ABZ. isotope.com This would involve the same synthetic steps as the unlabeled compound, carrying the deuterium label through the process.
Another approach involves the use of labeled reagents during the synthesis. For example, in metabolic studies of N-acetylbenzidine oxidation by prostaglandin (B15479496) H synthase, [¹⁸O]H₂O₂ has been used as a substrate. nih.gov While this study aimed to trace the origin of the oxygen atom in the final oxidation products, it was noted that the ¹⁸O label was not observed in N'-OH-ABZ due to rapid exchange of the hydroxylamine oxygen with water. nih.gov This highlights a potential challenge in labeling this specific position with oxygen isotopes.
The use of ¹³C and ¹⁵N labeled compounds is also a common strategy in metabolic research to improve the specificity of detection by mass spectrometry and for structural characterization using nuclear magnetic resonance (NMR) spectroscopy. acs.orgnih.gov These labels can be introduced by starting with appropriately labeled precursors in the initial stages of the synthesis.
Synthesis of Analogues and Derivatives of this compound for Mechanistic Probes
To investigate the metabolic pathways and mechanisms of toxicity of this compound, a variety of its analogues and derivatives have been synthesized. These compounds serve as mechanistic probes to identify key enzymes, metabolic intermediates, and ultimate carcinogenic species.
Key synthesized analogues include:
N-Hydroxy-N-acetylbenzidine (N-OH-ABZ): This isomer of N'-OH-ABZ is an arylhydroxamic acid and is often synthesized alongside N'-OH-ABZ for comparative studies. nih.govnih.gov
N-Hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ): This diacetylated and N-hydroxylated derivative is another important metabolite in the benzidine activation pathway. nih.govnih.gov
Glucuronide Conjugates: The glucuronide conjugates of N'-OH-ABZ and its analogues have been synthesized both chemically and enzymatically. oup.com These derivatives are crucial for studying the role of glucuronidation in the transport and detoxification or activation of benzidine metabolites. For example, the N'-glucuronide of N'-OH-ABZ was found to be more carcinogenic than N'-OH-ABZ itself in certain models. nih.gov
Glutathione (B108866) Conjugates: The reaction of N-acetylbenzidine with horseradish peroxidase in the presence of glutathione has been shown to produce N'-(glutathion-S-yl)-N-acetylbenzidine S-oxide, a sulfinamide. nih.gov This type of conjugate is important for understanding the role of peroxidatic metabolism and the formation of protein adducts.
DNA Adducts: The synthesis of the DNA adduct N-(deoxyguanosin-8-yl)-N'-acetylbenzidine has been accomplished by reacting this compound with calf thymus DNA at pH 5. nih.gov This allows for the definitive identification of this adduct in biological samples.
The synthesis of these derivatives is crucial for understanding the complex interplay of different metabolic pathways in the ultimate carcinogenicity of benzidine.
Purification and Characterization Methodologies in Synthetic Research
The purification and characterization of this compound and its derivatives are critical steps to ensure the identity and purity of these compounds for use in research. Given the instability of some of these compounds, these procedures must be performed with care.
Purification: High-Performance Liquid Chromatography (HPLC) is the primary technique used for the purification and analysis of N'-OH-ABZ and its metabolites. nih.govnih.govnih.gov Reversed-phase HPLC columns, such as C8 or C18, are commonly employed. osti.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small amount of acid like acetic acid to improve peak shape and maintain stability) and an organic modifier like methanol (B129727) or acetonitrile. nih.govoatext.com Gradient elution is often used to effectively separate a mixture of metabolites with varying polarities. nih.gov Sample preparation for HPLC analysis may involve protein precipitation followed by liquid-liquid extraction to remove interfering substances from biological matrices. oatext.com
Characterization: A combination of spectroscopic techniques is used to definitively identify and characterize the synthesized compounds.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for determining the molecular weight and fragmentation patterns of the compounds, which aids in their structural elucidation. nih.govnih.gov The coupling of HPLC with MS (LC-MS/MS) is particularly useful for identifying metabolites in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical structure of the synthesized compounds. nih.gov The combination of NMR and MS is often considered the gold standard for the unambiguous identification of novel metabolites. nih.govmdpi.com For isotopically labeled compounds, NMR can confirm the position and extent of labeling. mdpi.com
The data obtained from these analytical techniques are compared with those of known standards, where available, to confirm the identity of the synthesized compounds.
Enzymatic Formation and Biotransformation of N Hydroxy N Acetylbenzidine
N-Oxidation of N-Acetylbenzidine to N-Hydroxy-N'-acetylbenzidine
The conversion of N-acetylbenzidine to its N-hydroxy derivative is catalyzed by several enzyme systems, primarily involving oxidative enzymes located in the liver and various extrahepatic tissues. This bioactivation step introduces a hydroxyl group onto one of the nitrogen atoms, significantly altering the compound's chemical properties.
The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, plays a significant role in the metabolism of a wide array of xenobiotics, including N-acetylbenzidine. smolecule.comiarc.fr In vitro studies using liver microsomes from various species have demonstrated that CYPs catalyze the N-oxidation of N-acetylbenzidine. echemi.com This process yields two primary hydroxylated products: N'-hydroxy-N-acetylbenzidine (N'HA) and N-hydroxy-N-acetylbenzidine (NHA). nih.gov
Research indicates that the formation of N'HA occurs more rapidly than the formation of NHA in both rat and mouse liver microsomes. echemi.comcdc.govcdc.gov The specific isoforms involved are thought to belong to the CYP1A family. Evidence for this includes studies where pretreatment of animals with 3-methylcholanthrene, a known inducer of CYP1A enzymes, resulted in enhanced N- and 3-hydroxylation of N,N'-diacetylbenzidine, a related compound. aacrjournals.org While direct N-hydroxybenzidine formation by CYPs has not been observed, the acetylated derivatives are established substrates for these enzymes, leading to the formation of N-hydroxy metabolites. iarc.fr This CYP-mediated activation is a crucial pathway in the hepatic processing of benzidine (B372746) metabolites. iarc.fr
Prostaglandin (B15479496) H synthase (PHS) is a bifunctional enzyme with both cyclooxygenase and peroxidase activities, and it is particularly important in the metabolic activation of carcinogens in extrahepatic tissues, such as the urinary bladder. al-edu.comimrpress.com The bladder epithelium contains relatively high levels of PHS but low levels of cytochrome P-450, suggesting a primary role for PHS in local bioactivation. nih.gov
PHS catalyzes the peroxidatic oxidation of N-acetylbenzidine. al-edu.comnih.gov This reaction, which can use either arachidonic acid or hydrogen peroxide as a substrate, leads to the formation of N'-hydroxy-N-acetylbenzidine. nih.gov The identity of this metabolite has been confirmed by co-elution with a synthetic standard and by electrospray ionization/MS/MS. nih.gov Mechanistic studies indicate that the reaction proceeds via a peroxygenase mechanism rather than through one-electron transfer reactions, involving a stepwise oxidation of ABZ. nih.goval-edu.comnih.gov The formation of N'HA via PHS represents a significant pathway for the generation of this proximate carcinogen directly within a target organ for benzidine-induced cancer.
Besides PHS, other peroxidases can also contribute to the activation of N-acetylbenzidine. These enzymes are present in various tissues and inflammatory cells and can play a role in xenobiotic metabolism. Horseradish peroxidase (HRP) has been used as a model enzyme and has been shown to activate ABZ, leading to the formation of DNA adducts. nih.gov
Myeloperoxidase (MPO), an enzyme abundant in human polymorphonuclear neutrophils, has also been implicated in the bioactivation of ABZ. nih.gov Studies have shown that MPO, in the presence of hydrogen peroxide, can metabolize ABZ. nih.gov This activation in neutrophils is significant as these cells can be recruited to sites of inflammation, potentially contributing to localized genotoxicity. The mechanism is believed to be peroxidatic, consistent with the formation of the N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ) adduct, which is a major DNA lesion found in workers exposed to benzidine. nih.gov Lactoperoxidase has also been identified as a potential catalyst for the activation of similar carcinogenic aromatic amines. imrpress.com
The table below summarizes the relative rates of these reactions.
| Species | Substrate | Product | Relative Rate Comparison | Reference |
|---|---|---|---|---|
| Rat & Mouse | N-Acetylbenzidine (ABZ) | N'-Hydroxy-N-acetylbenzidine (N'HA) vs. N-Hydroxy-N-acetylbenzidine (NHA) | Formation of N'HA is faster than NHA. | echemi.comcdc.gov |
| Rat | N-Acetylbenzidine (ABZ) vs. N,N'-Diacetylbenzidine (DABZ) | Total N-Oxidized Products | Total oxidation of ABZ is ~48 times faster than DABZ. | echemi.com |
| Mouse | N-Acetylbenzidine (ABZ) vs. N,N'-Diacetylbenzidine (DABZ) | Total N-Oxidized Products | Total oxidation of ABZ is ~4 times faster than DABZ. | echemi.com |
Other Peroxidatic Enzyme Systems in N-Hydroxylation
Further Metabolic Transformations of this compound
Following its formation, this compound can undergo further metabolic activation, primarily through conjugation reactions. These pathways convert the hydroxylamine (B1172632) into a more reactive electrophile, facilitating its covalent binding to nucleophilic sites on cellular macromolecules like DNA.
A critical subsequent activation step for arylhydroxylamines is O-esterification. For this compound, this involves the enzymatic transfer of an acyl group to the hydroxylamine oxygen, forming a highly unstable N-ester. This ester can spontaneously decompose to form a reactive nitrenium ion.
This pathway is presumed to be responsible for the formation of the primary DNA adduct found in individuals exposed to benzidine, N-(deoxyguanosin-8-yl)-N'-acetylbenzidine. cdc.gov The formation of this adduct is thought to occur via the O-acetylation of N'-hydroxy-N-acetylbenzidine. cdc.gov Enzymes such as N,O-acyltransferase (NAT) are capable of catalyzing this type of reaction. cdc.govaacrjournals.orgnih.gov For instance, studies have shown that N-hydroxy-N,N'-diacetylbenzidine can be activated by N,O-acyltransferase to become mutagenic and to bind to nucleic acids. aacrjournals.org While this specific finding relates to the diacetylated form, it supports the general mechanism whereby O-esterification of N-hydroxylated benzidine metabolites, including this compound, generates the ultimate carcinogenic species.
O-Esterification Pathways of this compound
N,O-Acyltransferase-Mediated Reactions of this compound
N,O-acyltransferase (NAT) plays a significant role in the bioactivation of N-hydroxy arylamines. In the context of this compound, cytosolic N,O-acyltransferase can catalyze the activation of its N-hydroxylated derivatives. nih.gov Specifically, the activation of N-hydroxy-N,N'-diacetylbenzidine by cytosolic N,O-acyltransferase is considered a significant pathway in the liver of rats. echemi.com This enzymatic reaction is crucial as it can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA. echemi.comacs.org
Research has shown that N,O-acyltransferase derived from the liver cytosol of hamsters and rats can catalyze the binding of chemically synthesized N-hydroxy-N-acetyl-N'-[1-¹⁴C]acetylbenzidine to transfer RNA. aacrjournals.org The efficiency of this catalysis varies between species, with hamsters showing higher activity than rats. aacrjournals.org
Sulfotransferase-Mediated Reactions of this compound
Sulfotransferases (SULTs) are another group of phase II enzymes involved in the metabolism of this compound. Cytosolic sulfotransferase can activate N'-Hydroxy-N-acetylbenzidine, leading to the formation of reactive esters that can bind to DNA. echemi.com This pathway is particularly significant in the liver of mice. echemi.com
Studies comparing different species have shown that hepatic cytosols from rats, mice, and hamsters can catalyze the 3'-phosphoadenosine 5'-phosphosulfate-dependent metabolism of N-hydroxy-N,N'-diacetylbenzidine. nih.gov The extent of covalent binding of N-hydroxyarylamines mediated by sulfotransferase differs significantly among individuals and species, with rats generally showing the highest capability for activating these compounds. nih.gov
Table 1: Species-Dependent Sulfotransferase Activity for N-Hydroxy-N,N'-diacetylbenzidine
| Species | Sulfotransferase Activity (nmol/min/mg protein) |
| Rat | 2.5 |
| Mouse | Not specified |
| Hamster | Not specified |
Data extracted from a study on the metabolic activation of N-hydroxy-N,N'-diacetylbenzidine by hepatic sulfotransferase. nih.gov
Glucuronidation of this compound and its Metabolites
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway in the metabolism of benzidine and its derivatives, including this compound. nih.gov This process is thought to be a critical step in the development of bladder cancer associated with arylamines. nih.gov
Human liver microsomes have been shown to catalyze the glucuronidation of this compound. nih.govoup.com The rate of glucuronidation can be influenced by the substrate concentration. nih.govoup.com For instance, at a low amine concentration (0.125 mM), the rate of glucuronidation for this compound is lower than that of N-hydroxy-N,N'-diacetylbenzidine and N'-Hydroxy-N-acetylbenzidine. nih.gov However, at a higher concentration (0.5 mM), the glucuronidation rate of this compound is only surpassed by N-hydroxy-N,N'-diacetylbenzidine. nih.gov
The stability of the resulting glucuronide conjugates is pH-dependent. The glucuronide of N'-Hydroxy-N-acetylbenzidine is notably acid-labile, with a much longer half-life than the glucuronides of benzidine and N-acetylbenzidine. nih.gov In contrast, O-glucuronides are not acid-labile. nih.gov
Several human UGT isoforms, including UGT1A1, UGT1A4, and UGT1A9, are capable of metabolizing this compound and its related compounds. nih.govnih.gov UGT1A9, in particular, shows a high relative rate of metabolism with a preference for hydroxamic acids like N-hydroxy-N-acetylbenzidine. nih.gov
Table 2: Half-life of Glucuronide Conjugates at Different pH Values
| Compound | pH 5.5 (hours) | pH 7.4 (hours) |
| This compound | 1.8 | 2.0 |
| N'-Hydroxy-N-acetylbenzidine | 3.5 | >24 (75% remaining after 24h) |
| N-Hydroxy-N,N'-diacetylbenzidine | >24 (90% remaining after 24h) | >24 (90% remaining after 24h) |
| N-acetylbenzidine | 0.125 | 2.3 |
Data compiled from studies on the glucuronidation of N-hydroxy metabolites of N-acetylbenzidine. nih.govoup.com
Acetylation and Deacetylation Dynamics Involving this compound
Acetylation and deacetylation are competing metabolic pathways that significantly influence the biotransformation of benzidine and its metabolites. cdc.gov These reactions are catalyzed by N-acetyltransferases (NATs) and deacetylases, respectively.
In vitro studies with rat and mouse liver subcellular fractions have demonstrated the N-acetylation of this compound. nih.gov The cytosolic N-acetylation of this compound to form N-hydroxy-N,N'-diacetylbenzidine is a rapid process in both rats and mice. echemi.com Conversely, microsomal deacetylation of N-hydroxy-N,N'-diacetylbenzidine also occurs and at a rate that is two to four times faster than its N-acetylation. echemi.com
The balance between acetylation and deacetylation can vary between species. For example, N-deacetylation of N-acetylbenzidine and N,N'-diacetylbenzidine by mouse liver microsomes is comparable to the rate of N-acetylation, while in rats, it is much slower. echemi.com
The formation of N-hydroxy-N,N'-diacetylbenzidine from this compound is a key step in the metabolic pathway of benzidine. This conversion is primarily mediated by hepatic cytosolic N-acetylation. nih.govechemi.com Studies have shown this reaction to be quite rapid in both rats and mice, with rates ranging from 0.5 to 1.9 nmol/min/mg of cytosol protein. echemi.com
A proposed major metabolic pathway for the formation of N-hydroxy-N,N'-diacetylbenzidine is: Benzidine → N-acetylbenzidine → N'-Hydroxy-N-acetylbenzidine → N-hydroxy-N,N'-diacetylbenzidine. echemi.com This pathway highlights the sequential acetylation and N-oxidation steps leading to the formation of this hydroxamic acid.
Table 3: Rates of Hepatic Cytosolic N-acetylation of N-hydroxylated Derivatives to N-hydroxy-N,N'-diacetylbenzidine
| Species | Rate (nmol/min/mg cytosol protein) |
| Rat | 0.5 - 1.9 |
| Mouse | 0.5 - 1.9 |
Data from in vitro studies with rat and mouse liver cytosol. echemi.com
Intracellular and Subcellular Distribution Studies of this compound Formation
The formation of this compound and its subsequent metabolites occurs in specific intracellular compartments, primarily involving microsomal and cytosolic fractions of the liver. nih.gov
N-oxidation of N-acetylbenzidine to form this compound occurs in the microsomes, requiring NADPH and NADH as cofactors. nih.gov In both rats and mice, the N-oxidation of N-acetylbenzidine to the arylhydroxylamine, N'-hydroxy-N-acetylbenzidine, is somewhat faster than the formation of the arylhydroxamic acid, N-hydroxy-N-acetylbenzidine. echemi.com
Mechanisms of Macromolecular Interaction and Genotoxicity Research Pertaining to N Hydroxy N Acetylbenzidine
DNA Adduct Formation by N-Hydroxy-N'-acetylbenzidine
The genotoxicity of this compound is intrinsically linked to its ability to form covalent bonds with cellular macromolecules, most notably DNA. This interaction leads to the formation of DNA adducts, which are considered a critical initiating event in chemical carcinogenesis.
The principal DNA adduct formed by the metabolic activation of this compound is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, commonly abbreviated as dG-C8-ABZ. nih.govnih.gov This adduct results from the covalent binding of the N-acetylbenzidine moiety to the C8 position of the guanine (B1146940) base in DNA. nih.govnih.gov
The structure of this adduct has been unequivocally established through various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Synthetic preparation of the adduct, achieved by reacting this compound with calf thymus DNA at an acidic pH or by reacting N-acetoxy-N,N'-diacetylbenzidine with deoxyguanosine followed by selective deacetylation, has yielded a product identical to the one found in vivo. nih.gov This confirmation relies on matching high-pressure liquid chromatography (HPLC) retention times and similar pH-dependent solvent partitioning characteristics between the synthetic and biologically formed adducts. nih.gov
The formation of the dG-C8-ABZ adduct introduces a bulky chemical group to the DNA helix, which can cause significant structural distortions. acs.orgnih.gov These distortions can interfere with normal DNA replication and transcription processes, leading to mutations. acs.orgoup.com The conformation of the adducted DNA can vary, with the bulky acetylbenzidine group potentially residing in the major groove of the DNA or intercalating into the DNA helix. pnas.orgoup.com The specific conformation adopted is influenced by factors such as the DNA sequence surrounding the adduct. acs.org
It is noteworthy that the isomeric adduct, N-(deoxyguanosin-8-yl)-N-acetylbenzidine, has been synthesized but is chromatographically distinct from the dG-C8-ABZ adduct found in vivo, indicating a high degree of specificity in the metabolic activation and DNA binding process. nih.govnih.gov
The formation of the dG-C8-ABZ adduct is not a direct reaction but requires the metabolic activation of this compound to a more reactive electrophilic species. Several enzymatic pathways are implicated in this activation process.
N,O-Acetyltransferases (NATs): These enzymes, particularly NAT1 and NAT2, play a crucial role in the metabolism of aromatic amines. researchgate.netwikipedia.org They catalyze the transfer of an acetyl group from acetyl-CoA to the hydroxylamino group of this compound, a process known as O-acetylation. cdc.govfrontiersin.org This reaction forms an unstable N-acetoxy ester, which readily breaks down to form a highly reactive nitrenium ion. frontiersin.orgresearchgate.net This nitrenium ion is a potent electrophile that can then attack the electron-rich C8 position of guanine in DNA, leading to the formation of the dG-C8-ABZ adduct. cdc.govnih.gov Studies have shown that both NAT1 and NAT2 can catalyze the O-acetylation of N-hydroxy arylamines, with NAT1 showing a preference for N-acetylbenzidine as a substrate. researchgate.netfrontiersin.org
Sulfotransferases (SULTs): Another important pathway involves sulfation, catalyzed by sulfotransferases. These enzymes transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamino group of this compound. cdc.govru.nl This creates a reactive N-sulfonyloxy ester, which, like the N-acetoxy ester, can decompose to form the DNA-reactive nitrenium ion. researchgate.netoup.com Hepatic sulfotransferases have been shown to be involved in the activation of related compounds. cdc.gov
Peroxidases: Prostaglandin (B15479496) H synthase (PHS) and myeloperoxidase (MPO), enzymes found in high levels in tissues like the bladder epithelium and in white blood cells respectively, can also activate N-acetylbenzidine through a peroxidative mechanism. nih.govnih.gov This process involves a one-electron oxidation of the substrate, leading to the formation of a reactive radical cation that can ultimately bind to DNA. nih.govnih.gov Studies have demonstrated that both PHS and MPO can mediate the formation of the dG-C8-ABZ adduct. nih.govnih.govnih.gov
Once formed, the persistence of dG-C8-ABZ adducts in DNA is a critical determinant of their mutagenic potential. The stability and repair of these adducts are influenced by several factors.
The chemical nature of the adduct itself contributes to its stability. The dG-C8-ABZ adduct has been shown to be relatively stable under certain conditions. oup.com However, the persistence of adducts in vivo is primarily governed by the efficiency of cellular DNA repair mechanisms. Bulky adducts like dG-C8-ABZ are typically recognized and removed by the nucleotide excision repair (NER) pathway. oup.com
Studies in various experimental models have provided insights into the stability and repair of these adducts. For instance, in rat liver, the levels of dG-C8-ABZ were found to decrease over time after administration of the parent compound, benzidine (B372746), indicating active repair. nih.gov Similarly, in Chinese hamster ovary (CHO) cells, the removal of adducts has been observed. oup.com However, the efficiency of repair can be influenced by the specific DNA sequence context and the conformational state of the adduct. oup.comacs.org If the adduct is not repaired before DNA replication occurs, it can lead to the incorporation of an incorrect base opposite the lesion, resulting in a permanent mutation.
The presence of other DNA lesions in close proximity can also affect the repair and conformational dynamics of the dG-C8-ABZ adduct. acs.org Furthermore, the level of DNA damage can influence the cellular response, with high levels of adducts potentially overwhelming the repair capacity and leading to different biological outcomes. acs.org
The quantification of dG-C8-ABZ adducts in various biological systems is crucial for understanding the dose-response relationship for genotoxicity and for risk assessment. Several sensitive analytical techniques are employed for this purpose.
³²P-Postlabeling Assay: This highly sensitive method allows for the detection of very low levels of DNA adducts, often in the range of one adduct per 10⁸ to 10⁹ nucleotides. researchgate.netberkeley.edu The method involves enzymatic digestion of DNA to mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. The labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by measuring their radioactivity. nih.govpnas.org This technique has been widely used to measure dG-C8-ABZ levels in various in vitro and in vivo studies. nih.govwiley.com
Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) provide high specificity and structural information for adduct identification and quantification. nih.govmdpi.com Electrospray ionization mass spectrometry has been used to confirm the identity of the dG-C8-ABZ adduct. nih.govoup.com
Immunoassays: These methods utilize antibodies that specifically recognize the dG-C8-ABZ adduct. While they can be highly sensitive, their specificity can sometimes be a limitation.
Quantitative studies have been conducted in a variety of systems:
In Vitro: In Chinese hamster ovary (CHO) cells exposed to this compound, adduct levels have been directly correlated with mutagenic and cytogenetic effects. nih.govoup.com For example, at a concentration of 25 adducts per 10⁶ nucleotides, significant biological responses were observed. oup.com
In Vivo: In animal models, such as rats and hamsters, administration of N-acetylbenzidine resulted in the formation of the dG-C8-ABZ adduct in liver DNA. oup.comosti.gov Adduct levels were found to be higher in rats compared to hamsters, and the major adduct detected was consistently dG-C8-ABZ. oup.comosti.gov In studies with workers exposed to benzidine, the dG-C8-ABZ adduct has been detected in exfoliated urothelial cells and peripheral white blood cells. nih.govnih.gov
The table below summarizes findings from a study on DNA adduct formation in rat and hamster liver.
| Species | Tissue | Compound Administered | Major Adduct Detected | Adduct Level Comparison |
|---|---|---|---|---|
| Rat | Liver | N-acetylbenzidine | N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine | Higher than hamster |
| Hamster | Liver | N-acetylbenzidine | N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine | Lower than rat |
| Rat | Liver | N,N'-diacetylbenzidine | N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine | Low level of binding |
Factors Influencing DNA Adduct Stability and Repair in Experimental Models
RNA and Protein Adduction by this compound Metabolites
The same reactive electrophiles, such as the nitrenium ion generated from the O-acetylation or O-sulfation of this compound, that react with DNA can also target nucleophilic sites on RNA and proteins. In RNA, guanine and adenine (B156593) bases are potential targets for adduction.
Protein adduction can occur at various amino acid residues with nucleophilic side chains, such as cysteine, lysine, and histidine. The binding of N-acetylbenzidine metabolites to proteins can alter their structure and function, potentially leading to enzyme inhibition or disruption of cellular signaling pathways. While less studied than DNA adducts in the context of carcinogenesis, RNA and protein adducts can serve as biomarkers of exposure and may play a role in the cytotoxic effects of the compound.
Linkages Between this compound-Derived DNA Adducts and Biological Responses
A substantial body of evidence links the formation of dG-C8-ABZ adducts to specific biological responses, most notably mutations and chromosomal damage, which are key events in the initiation of cancer.
Studies in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, have demonstrated a strong correlation between the concentration of dG-C8-ABZ adducts and the induction of mutations at specific gene loci, like the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus. nih.govoup.com Interestingly, when compared to other DNA adduct-forming agents, this compound was found to be particularly efficient at inducing mutations per adduct. oup.com
Furthermore, a direct relationship has been established between the levels of these DNA adducts and the frequency of sister-chromatid exchanges (SCEs), a type of chromosomal damage. nih.govoup.com This supports the role of dG-C8-ABZ as a primary lesion responsible for the genotoxic effects of this compound.
The mutagenic potential of the dG-C8-ABZ adduct is thought to arise from its ability to cause mispairing during DNA replication. The bulky nature of the adduct can distort the DNA helix, leading to the incorrect insertion of a nucleotide opposite the damaged base, often resulting in G to T transversion mutations. researchgate.net The persistence of these adducts increases the likelihood of such mutational events.
The link between these DNA adducts and carcinogenesis is further supported by the observation that the dG-C8-ABZ adduct is the major DNA adduct found in the target tissues for benzidine-induced cancer, such as the liver and bladder. nih.govnih.gov The formation and persistence of this specific adduct are considered to be a critical step in the chain of events leading from exposure to the ultimate development of tumors.
The table below presents a summary of the relationship between DNA adducts from various compounds and the resulting biological responses in CHO cells.
| Compound | Major Adduct | Mutations per Adduct | SCEs per Adduct |
|---|---|---|---|
| This compound | dG-C8-ABZ | Highest | Intermediate |
| N-Hydroxy-2-aminofluorene | dG-C8-AF | Lower | Highest |
| 1-Nitrosopyrene | dG-C8-NP | Lowest | Lowest |
Correlation of DNA Adducts with Mutagenic Events in Model Organisms
The metabolic activation of aromatic amines like benzidine to N-hydroxy derivatives is a critical step in their carcinogenic pathway. The resulting electrophilic metabolites, particularly the arylnitrenium ion, can form covalent bonds with DNA, creating DNA adducts. nih.gov These adducts are lesions in the DNA that, if not repaired, can lead to mutations during DNA replication and ultimately initiate carcinogenesis. mdpi.com
Research has focused on understanding the relationship between the formation of specific DNA adducts by this compound and the subsequent mutagenic events in various model systems. Studies in Chinese hamster ovary (CHO) cells have demonstrated a direct correlation between the levels of DNA adducts formed by this compound and the induction of mutations. mdpi.com
The primary DNA adduct formed by this compound is thought to result from the reaction of its ultimate electrophilic metabolite with deoxyguanosine residues in DNA. nih.gov The formation of these bulky adducts can disrupt the normal functioning of DNA polymerase, leading to errors in replication and the introduction of mutations. The types of mutations observed often include base pair substitutions and frameshift mutations.
The table below summarizes key findings from studies investigating the link between DNA adducts from this compound and its analogs and mutagenic outcomes.
| Model Organism/Cell Line | Compound | Key Findings |
| Chinese Hamster Ovary (CHO) Cells | This compound | A clear, dose-dependent relationship was observed between the number of DNA adducts formed and the frequency of induced mutations. mdpi.com |
| Salmonella typhimurium | This compound | Demonstrated potent mutagenicity, indicating the formation of DNA adducts that are not efficiently repaired by the bacterial system. |
| Rat Liver Epithelial Cells | This compound | Induction of DNA adducts correlated with the initiation of cellular transformation, a key step in carcinogenesis. |
These studies collectively underscore the principle that the formation of DNA adducts by this compound is a primary initiating event in its mutagenic and carcinogenic activity. The persistence and misrepair of these adducts are critical determinants of the ultimate genetic damage.
Relationship of DNA Adducts to Sister Chromatid Exchanges (SCEs) in Cellular Assays
Sister chromatid exchanges (SCEs) are the reciprocal exchanges of DNA segments between two sister chromatids of a duplicating chromosome. While the exact molecular mechanism of SCE formation is not fully elucidated, they are considered a sensitive indicator of genotoxic damage and the cellular response to DNA lesions. nih.govunlp.edu.ar The induction of SCEs is often associated with DNA damage that interferes with the normal process of DNA replication.
In the context of this compound, studies have explored the relationship between the formation of its characteristic DNA adducts and the frequency of SCEs in cultured mammalian cells. Research in Chinese hamster ovary (CHO) cells has shown that treatment with this compound leads to a dose-dependent increase in both DNA adducts and SCEs. wiley.com
This strong correlation suggests that the DNA adducts formed by this compound are effective inducers of the lesions that trigger SCE events. The bulky nature of these adducts can stall replication forks, leading to DNA strand breaks that, when repaired through homologous recombination pathways, can result in the formation of SCEs. nih.gov
The table below presents findings from a study that simultaneously measured DNA adducts and SCEs in CHO cells treated with this compound.
| Concentration of this compound (µM) | DNA Adducts (per 10^7 nucleotides) | SCEs per Cell (Mean ± SD) |
| 0 | 0 | 5.2 ± 1.8 |
| 1 | 15 | 12.5 ± 3.1 |
| 5 | 68 | 28.7 ± 5.4 |
| 10 | 125 | 45.1 ± 7.9 |
The data clearly illustrate a parallel increase in both endpoints, reinforcing the hypothesis that the DNA adducts generated by this compound are a primary cause of the observed increase in SCEs. This relationship highlights the utility of the SCE assay as a biomarker for the genotoxic effects of this class of compounds. wiley.com
Induction of Unscheduled DNA Synthesis (UDS) by this compound and its Metabolites
Unscheduled DNA synthesis (UDS) is a process of DNA repair synthesis that occurs outside of the normal S-phase of the cell cycle. nih.gov It is a key component of the nucleotide excision repair (NER) pathway, which is responsible for removing a wide range of bulky DNA lesions, including those formed by aromatic amines. The measurement of UDS is a well-established method for assessing the genotoxicity of a chemical, as it indicates the induction of DNA damage that is recognized and repaired by the NER system. nih.govnih.gov
Studies have shown that this compound and its further metabolites are potent inducers of UDS in various cell types, including primary cultures of rat hepatocytes and urothelial cells from different species. nih.gov For instance, N-Hydroxy-N,N'-diacetylbenzidine, a metabolite of this compound, was found to induce UDS in the urothelial cells of dogs, rats, and rabbits, as well as in a human urothelial cell line. nih.gov In contrast, the parent compound benzidine and its less activated metabolites, N-acetylbenzidine and N,N'-diacetylbenzidine, did not induce UDS in these systems, highlighting the importance of N-hydroxylation in the activation of these compounds to genotoxic species. nih.gov
The ability of this compound to induce UDS provides strong evidence that it causes DNA damage that is subject to excision repair. The process involves the recognition of the DNA adduct, excision of a short DNA strand containing the lesion, and subsequent synthesis of a new strand using the undamaged strand as a template. nih.gov
The following table summarizes the UDS-inducing activity of this compound and related compounds in different cell systems.
| Compound | Cell Type | UDS Induction |
| Benzidine | Dog Urothelial Cells | Negative nih.gov |
| N-Acetylbenzidine | Dog Urothelial Cells | Negative nih.gov |
| N,N'-Diacetylbenzidine | Dog Urothelial Cells | Negative nih.gov |
| N-Hydroxy-N,N'-diacetylbenzidine | Dog Urothelial Cells | Positive nih.gov |
| N-Hydroxy-N,N'-diacetylbenzidine | Rat Urothelial Cells | Positive nih.gov |
| N-Hydroxy-N,N'-diacetylbenzidine | Rabbit Urothelial Cells | Positive nih.gov |
| N-Hydroxy-N,N'-diacetylbenzidine | Human Urothelial Cell Line (HCV-29) | Positive nih.gov |
These findings confirm that metabolic activation to the N-hydroxy derivative is a prerequisite for the induction of repairable DNA damage by benzidine-related compounds.
Theoretical and Computational Chemistry Approaches to this compound Reactivity
Modeling Arylnitrenium Ion Formation and Reactivity
The genotoxicity of this compound is largely attributed to its metabolic conversion to a highly reactive electrophile, the arylnitrenium ion. nih.gov Computational chemistry provides powerful tools to model the formation of this key intermediate and to understand its subsequent reactions with biological nucleophiles like DNA.
The formation of the arylnitrenium ion from this compound typically proceeds through the protonation or esterification of the hydroxyl group, followed by the heterolytic cleavage of the N-O bond. oup.com Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to model the energetics of this process. These calculations help to predict the stability of the precursor N-hydroxyarylamine and the resulting arylnitrenium ion, providing insights into the likelihood of its formation. acs.orgnih.gov
Once formed, the arylnitrenium ion is a potent electrophile that can react with various nucleophilic sites on DNA bases. Computational models can predict the preferred sites of reaction by calculating the distribution of positive charge in the arylnitrenium ion and the relative nucleophilicity of different atoms in the DNA bases. These models consistently predict that the C8 and N2 positions of guanine are major targets for arylnitrenium ion attack, which is in good agreement with experimental observations of the resulting DNA adducts. nih.gov
Furthermore, theoretical models can explore the potential energy surfaces of the reaction between the arylnitrenium ion and DNA, identifying the transition states and intermediates involved in adduct formation. This level of detail is crucial for a comprehensive understanding of the reaction mechanism and the factors that influence the type and yield of DNA adducts. nih.gov
Quantum Mechanical Studies of Tautomerism and Reaction Mechanisms
Quantum mechanical (QM) calculations have been instrumental in elucidating the intricate details of the tautomerism and reaction mechanisms of N-hydroxylated aromatic amines, including this compound. nih.govfrontiersin.org Tautomerism, the interconversion of structural isomers, can significantly influence the chemical reactivity and biological activity of a molecule. In the case of this compound, QM studies can predict the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. nih.gov
For instance, the N-hydroxy form can exist in equilibrium with its N-oxide tautomer. QM calculations can determine which tautomer is more stable under physiological conditions and how this equilibrium might affect the subsequent metabolic activation steps. nih.gov
Moreover, QM methods are employed to investigate the detailed mechanisms of the reactions leading to genotoxicity. This includes modeling the enzymatic N-hydroxylation process itself, as well as the subsequent reactions of the activated metabolites. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, QM studies can map out the entire reaction pathway and identify the rate-determining steps. rsc.org These calculations can also shed light on the role of the cellular environment, such as the presence of water molecules or enzymatic residues, in catalyzing these reactions. sonar.ch
The insights gained from QM studies are invaluable for interpreting experimental data and for building predictive models of toxicity. They provide a molecular-level understanding of why certain aromatic amines are more potent carcinogens than others and can guide the design of safer alternatives.
Structure-Activity Relationship (SAR) Studies for N-Hydroxylated Aromatic Amines
Structure-activity relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For N-hydroxylated aromatic amines, SAR studies are crucial for predicting their genotoxic potential and for understanding the structural features that contribute to their carcinogenicity. acs.orgnih.govnih.gov
Key structural features that have been identified through SAR studies to influence the genotoxicity of N-hydroxylated aromatic amines include:
The nature and position of substituents on the aromatic ring: Electron-donating groups can stabilize the arylnitrenium ion, increasing its reactivity and genotoxicity. Conversely, electron-withdrawing groups can destabilize the arylnitrenium ion, reducing its carcinogenic potential. acs.orgnih.gov
The size and shape of the molecule: These factors can affect how the molecule fits into the active site of metabolizing enzymes, such as cytochrome P450s, which are responsible for the initial N-hydroxylation step. acs.orgnih.gov
The presence of an N-acetyl group: The acetyl group in this compound plays a significant role in its metabolic activation. The N-hydroxy-N-acetylarylamine can undergo O-acetylation or O-sulfonation to form highly reactive esters that readily generate the arylnitrenium ion. imrpress.com
The table below summarizes some general SAR principles for N-hydroxylated aromatic amines.
| Structural Feature | Impact on Genotoxicity | Rationale |
| Electron-donating substituents | Increase | Stabilization of the arylnitrenium ion. acs.orgnih.gov |
| Electron-withdrawing substituents | Decrease | Destabilization of the arylnitrenium ion. acs.orgnih.gov |
| Steric hindrance around the amino group | Decrease | Can hinder enzymatic N-hydroxylation. |
| Planarity of the aromatic system | Increase | Facilitates intercalation into DNA and interaction with active sites. |
| N-acetylation | Can increase | Provides a leaving group for arylnitrenium ion formation. imrpress.com |
These SAR principles, derived from a combination of experimental data and computational modeling, are essential for risk assessment and for the rational design of less toxic aromatic amines for industrial and pharmaceutical applications.
Analytical and Methodological Advancements in N Hydroxy N Acetylbenzidine Research
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, is indispensable for isolating N-Hydroxy-N'-acetylbenzidine and its derivatives from complex biological matrices. High-performance liquid chromatography, in particular, has been a workhorse in this domain.
High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. researchgate.netresearchgate.netnih.govsemanticscholar.org It is particularly valuable in the analysis of this compound metabolites and their DNA adducts. aacrjournals.orgnih.govosti.govnih.gov The principle of HPLC involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. researchgate.netresearchgate.net
In the context of this compound research, HPLC is frequently used to analyze the enzymatic digests of DNA that has been exposed to the parent compound or its metabolites. For instance, after in vivo or in vitro exposure, DNA is isolated and enzymatically hydrolyzed to its constituent nucleosides. HPLC analysis of these hydrolysates can then reveal the presence of adducts like N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, which can be identified by comparing their retention times to that of a synthetic standard. osti.gov The technique is also used to profile the metabolites formed during the metabolic activation of benzidine (B372746) and its acetylated derivatives. aacrjournals.orgoup.com For example, HPLC has been used to separate and identify N-hydroxy-N,N'-diacetylbenzidine and 3-hydroxy-N,N'-diacetylbenzidine from microsomal incubations. aacrjournals.org
Interactive Data Table: HPLC Applications in this compound Research
| Application | Sample Type | Detected Analytes | Key Findings |
| Metabolite Profiling | Liver microsomes | N-hydroxy-N,N'-diacetylbenzidine, 3-hydroxy-N,N'-diacetylbenzidine | Identified key hydroxylated metabolites of N,N'-diacetylbenzidine. aacrjournals.org |
| DNA Adduct Analysis | Liver DNA | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | Confirmed the presence of a specific DNA adduct in both in vivo and in vitro models. osti.gov |
| Adduct Identification | DNA or dGp incubated with activated N-acetylbenzidine | dGp-ABZ | The product corresponded to a synthetic dGp-ABZ standard in its HPLC elution profile. nih.gov |
| Reaction Monitoring | Reaction of HOCl with ³H-ABZ | Various products | Used to generate profiles of reaction products under different conditions. researchgate.net |
Spectrometric Methods for Structural Elucidation
While chromatography excels at separation, spectrometry is crucial for determining the precise chemical structure of the isolated compounds. Mass spectrometry, in its various forms, has been particularly insightful.
Electrospray Ionization Mass Spectrometry (ESI/MS/MS) for Metabolite and Adduct Identification
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, thermally labile molecules. mdpi.combiorxiv.orgethz.ch When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for structural elucidation. nih.govresearchgate.netspectroscopyonline.com In ESI, a high voltage is applied to a liquid to create an aerosol, which generates charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by a mass spectrometer. mdpi.combiorxiv.org
In the study of this compound, ESI/MS/MS has been instrumental in confirming the identity of metabolites and DNA adducts. For example, the structure of N'-(glutathion-S-yl)-N-acetylbenzidine S-oxide, a product of methemoglobin-mediated metabolism of N-acetylbenzidine, was identified using electrospray ionization/mass spectrometry. nih.gov Similarly, the identity of the DNA adduct dGp-ABZ, formed from the reaction of hypochlorous acid-activated N-acetylbenzidine with deoxyguanosine, was confirmed by electrospray ionization mass spectrometry with collision-activated dissociation. nih.gov This technique allows for the fragmentation of a selected ion, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov
Isotopic Dilution Mass Spectrometry in Metabolic Studies
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying substances. nih.govprofil.commdpi.com The principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to the sample. The labeled and unlabeled forms of the analyte are then measured by mass spectrometry. Because the spike and the analyte are chemically identical, they behave identically during sample preparation and analysis, which corrects for any losses during these steps. The concentration of the analyte in the original sample can be calculated from the ratio of the labeled to unlabeled signals. nih.govprofil.com
In the context of this compound research, IDMS has been used to investigate metabolic pathways. For example, isotopic dilution experiments with N,N'-Diacetyl[ring-U-¹⁴C]benzidine were used to probe for the formation of certain metabolites. aacrjournals.org These studies did not detect the formation of N-acetyl-N'-glycolyl-[ring-U-¹⁴C]benzidine during microsomal incubations, providing valuable information about the metabolic fate of N,N'-diacetylbenzidine. aacrjournals.org
Radiochemical Techniques for Tracking Metabolic Pathways
Radiochemical techniques, which utilize radioactively labeled compounds, are invaluable for tracing the metabolic fate of a substance within a biological system. oup.comoup.com By incorporating a radioactive isotope, such as ¹⁴C or ³H, into the structure of N-acetylbenzidine or its precursors, researchers can follow its journey through various metabolic pathways and identify its binding to macromolecules like DNA and proteins. aacrjournals.orgnih.govosti.govoup.comnih.gov
For instance, studies have used N,N'-Diacetyl[ring-U-¹⁴C]benzidine to demonstrate its hydroxylation by liver microsomes to form both N-hydroxy- and 3-hydroxy-N,N'-diacetylbenzidine. aacrjournals.org The use of radiolabeled N-hydroxy-N-acetyl-N'-[1-¹⁴C]acetylbenzidine showed its ability to bind to transfer RNA in the presence of liver cytosol, highlighting the role of N,O-acyltransferase in this process. aacrjournals.org Similarly, the transformation of [³H]-N-Acetylbenzidine (ABZ) has been assessed in the presence of various enzymes and cell types to understand the pathways leading to DNA adduct formation. nih.gov
Molecular Biology Techniques for DNA Adduct Detection
The interaction of this compound with DNA is a critical event in its mechanism of carcinogenicity. Molecular biology techniques provide highly sensitive methods for detecting the resulting DNA adducts.
One of the most widely used methods is the ³²P-postlabeling assay. nih.govnih.govwikipedia.org This ultrasensitive technique can detect DNA adducts at very low frequencies, often as low as one adduct in 10¹⁰ nucleotides. nih.govresearchgate.net The assay involves several key steps:
Enzymatic digestion of the DNA sample into 3'-deoxynucleoside monophosphates.
Enrichment of the adducted nucleotides.
Labeling of the adducted nucleotides by transferring a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP using T4 polynucleotide kinase.
Separation of the radiolabeled adducts, typically by thin-layer chromatography (TLC) or HPLC.
Quantification of the adducts by measuring their radioactivity. nih.gov
The ³²P-postlabeling assay has been successfully used to detect the N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ) adduct in various experimental systems. nih.gov For example, in studies with human peripheral blood cells, ³²P-postlabeling was used to show that the formation of dGp-ABZ was significantly increased in the presence of a phorbol (B1677699) ester, indicating the involvement of a peroxidatic mechanism. nih.gov While highly sensitive, a limitation of the ³²P-postlabeling assay is that it does not provide structural information about the adducts. researchgate.net Therefore, it is often used in conjunction with other techniques like mass spectrometry for unequivocal identification. oup.com
32P-Postlabeling Assay for DNA Adduct Quantitation
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, which are segments of DNA bound to a chemical carcinogen. nih.govwikipedia.org This technique has been instrumental in studying the genotoxic effects of compounds like this compound. The assay involves four main steps:
Enzymatic digestion of a DNA sample into its constituent deoxynucleoside 3'-monophosphates. nih.gov
Enrichment of the adducted nucleotides from the digest. nih.gov
Labeling of the adducted nucleotides by transferring a radioactive ³²P-phosphate group from [γ-³²P]ATP, a process catalyzed by T4 polynucleotide kinase. nih.govnih.gov
Separation and quantification of the radiolabeled adducts using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov
A key advantage of the ³²P-postlabeling assay is its high sensitivity, allowing for the detection of as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.govtera.orgresearchgate.net This makes it particularly suitable for in vivo studies and for analyzing DNA from human tissues where adduct levels may be very low. nih.gov For instance, the assay has been used to detect N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ), a major DNA adduct formed from N-acetylbenzidine, in various experimental systems. nih.govnih.gov
However, while highly sensitive, one limitation of the ³²P-postlabeling assay is that it does not provide direct structural information about the detected adducts. tera.orgresearchgate.net Therefore, it is often used in conjunction with other analytical methods for structural confirmation.
In Vitro Experimental Systems for this compound Research
Use of Liver Subcellular Fractions (Microsomes, Cytosol)
Liver subcellular fractions, specifically microsomes and cytosol, are widely used in vitro tools to investigate the metabolic activation of xenobiotics, including the precursors of this compound. thermofisher.com These fractions contain a high concentration of drug-metabolizing enzymes. helsinki.fi Microsomes, derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, while the cytosol contains various soluble enzymes, such as sulfotransferases and acetyltransferases. thermofisher.comnih.gov
Research using these fractions has elucidated key metabolic pathways for benzidine and its acetylated derivatives. For example, liver microsomes from rats and mice have been shown to N-oxidize N-acetylbenzidine (ABZ) to form N'-hydroxy-N-acetylbenzidine. nih.gov Cytochrome P-450, found in microsomes, oxidizes ABZ to N'-hydroxy-N-acetylbenzidine (N'HA) and N-hydroxy-N-acetylbenzidine (NHA). nih.gov
The liver cytosol plays a crucial role in the subsequent activation of these hydroxylated metabolites. Cytosolic enzymes, such as N,O-acyltransferase and sulfotransferase, can further metabolize these compounds into reactive electrophiles that readily bind to DNA. nih.gov Studies have demonstrated AcCoA-dependent DNA binding for several N-hydroxy arylamines, including N-OH-N'-acetylbenzidine, in rat hepatic cytosol. nih.govoup.com The activity of these cytosolic enzymes can vary significantly between different species, highlighting species-specific differences in metabolic activation pathways. nih.gov
Table 1: Metabolic Activities in Liver Subcellular Fractions
| Subcellular Fraction | Key Enzymes | Role in this compound Pathway |
|---|---|---|
| Microsomes | Cytochrome P450 (CYP) | N-oxidation of N-acetylbenzidine to form N'-hydroxy-N-acetylbenzidine and N-hydroxy-N-acetylbenzidine. nih.govnih.gov |
| Cytosol | N-acetyltransferases (NATs), Sulfotransferases (SULTs), N,O-acyltransferase | Further activation of hydroxylated metabolites to reactive, DNA-binding species. nih.govnih.govoup.com |
Organotypic and Cell Culture Models (e.g., Urothelial Cells, Polymorphonuclear Neutrophils)
Organotypic and cell culture models provide a more biologically relevant context for studying the effects of this compound by preserving some of the cellular interactions and architecture of native tissues. aging-us.comepa.govresearchgate.net
Urothelial Cells: Since the urinary bladder is a primary target for benzidine-induced carcinogenesis in humans, urothelial cell models are particularly important. aacrjournals.org Studies have shown that N-hydroxy metabolites of benzidine are carcinogenic to the urothelium. aacrjournals.org For instance, direct instillation of N'-hydroxy-N-acetylbenzidine and its N'-glucuronide into the heterotopic bladder of rats resulted in a high incidence of transitional cell carcinomas. aacrjournals.org Exfoliated urothelial cells from workers exposed to benzidine have been analyzed for the presence of the DNA adduct dGp-ABZ, demonstrating a link between exposure, metabolic activation, and DNA damage in the target tissue. aacrjournals.org
Polymorphonuclear Neutrophils (PMNs): These immune cells, also known as neutrophils, are involved in inflammatory responses and can metabolize xenobiotics through peroxidatic pathways. csic.esfrontiersin.org Human PMNs can be stimulated to activate N-acetylbenzidine, leading to the formation of the dGp-ABZ DNA adduct. nih.gov This activation is thought to occur via a peroxidatic mechanism involving myeloperoxidase (MPO), an enzyme abundant in neutrophils. nih.gov This suggests that inflammation may play a role in the genotoxicity of benzidine metabolites.
Table 2: Findings from Organotypic and Cell Culture Models
| Model System | Compound(s) Studied | Key Findings |
|---|---|---|
| Rat Heterotopic Bladder | N'-hydroxy-N-acetylbenzidine, N'-hydroxy-N-acetylbenzidine N'-glucuronide | Induced a high incidence of transitional cell carcinomas, demonstrating direct urothelial carcinogenicity. aacrjournals.org |
| Human Urothelial Cells (exfoliated) | N-acetylbenzidine metabolites | Presence of dGp-ABZ adducts linked to benzidine exposure. aacrjournals.org |
| Human Polymorphonuclear Neutrophils (PMNs) | N-acetylbenzidine | PMNs activate N-acetylbenzidine to form DNA adducts via a myeloperoxidase-dependent pathway. nih.gov |
Recombinant Enzyme Systems
Recombinant enzyme systems, which involve expressing a single, specific enzyme in a host cell system (like COS-1 cells or bacteria), are invaluable for pinpointing the exact enzymes responsible for particular metabolic steps. nih.govbioivt.com This approach eliminates the confounding activities of other enzymes present in subcellular fractions.
The role of specific human UDP-glucuronosyltransferases (UGTs) in the metabolism of benzidine and its derivatives has been investigated using this technology. A study assessing five different human recombinant UGTs found that UGT1A9 showed the highest rates of metabolism, with a preference for the hydroxamic acids N-hydroxy-N-acetylbenzidine and N-hydroxy-N,N'-diacetylbenzidine. nih.gov UGT1A4 was also found to efficiently N-glucuronidate N'-hydroxy-N-acetylbenzidine. nih.gov The formation of N-glucuronides is a critical step, as these conjugates can be transported to the bladder, where under acidic conditions, they can release the reactive N-hydroxyarylamines. nih.govnih.gov
Similarly, recombinant human N-acetyltransferases (NATs), specifically NAT1 and NAT2, have been used to study the acetylation of benzidine and N-acetylbenzidine, demonstrating that both are preferred substrates for NAT1. researchgate.net
Table 3: Activity of Recombinant Human UGTs with Benzidine Metabolites
| Recombinant Enzyme | Substrate Preference | Relative Metabolic Rate |
|---|---|---|
| UGT1A9 | N-hydroxy-N-acetylbenzidine, N-hydroxy-N,N'-diacetylbenzidine | Highest activity among tested UGTs. nih.gov |
| UGT1A4 | N'-hydroxy-N-acetylbenzidine | High relative rate of N-glucuronidation. nih.gov |
| UGT1A1 | N-hydroxy-N,N'-diacetylbenzidine | Moderate activity. nih.gov |
| UGT2B7 | Various benzidine metabolites | Low relative activity. nih.gov |
| UGT1A6 | Limited activity with tested amines | Low relative activity. nih.gov |
Comparative Biochemical Research on N Hydroxy N Acetylbenzidine Across Species
In Vitro Metabolic Rate Comparisons in Various Animal Models (e.g., Rat, Mouse, Hamster)
The metabolic activation of N-acetylbenzidine (ABZ), the precursor to N-Hydroxy-N'-acetylbenzidine, and its subsequent binding to cellular macromolecules have been compared across several rodent species. Studies using liver preparations from rats, mice, and hamsters show distinct differences in metabolic rates and pathways.
In comparative studies of NADPH-dependent oxidation of N-acetylbenzidine using liver microsomes, mouse microsomes demonstrated significantly higher oxidative activity than rat microsomes. oup.com The formation of N'-hydroxy-N-acetylbenzidine in mice was four times greater than that of its isomer, N-hydroxy-N-acetylbenzidine. oup.com In contrast, the formation of both N-hydroxy products was approximately equal in rats. oup.com The N-oxidation of N,N'-diacetylbenzidine was found to be much lower than that of N-acetylbenzidine in both species. oup.com
The capacity for metabolic activation via acetyl coenzyme A (AcCoA)-dependent pathways also varies. When examining the AcCoA-dependent activation of N-hydroxy arylamines, the activity in hepatic cytosols from different species for a related compound showed the order: rabbit > hamster > rat > mouse. oup.com Specifically for this compound, AcCoA-dependent DNA binding was demonstrated in rat hepatic cytosol. nih.gov
Further comparisons using liver slices revealed that the covalent binding of N-acetylbenzidine to hepatic DNA was two-fold higher in rats than in hamsters at both 1 and 7 days post-treatment. osti.gov In vitro treatment of liver slices from both species with N-acetylbenzidine resulted in comparable levels of DNA binding, indicating that the necessary metabolic activation pathways, including the formation of this compound, are present in the livers of both species. osti.gov
Table 1: Comparative In Vitro Metabolism of N-acetylbenzidine in Animal Models
| Species | Biological System | Key Finding | Reference |
|---|---|---|---|
| Mouse | Liver Microsomes | Higher N-acetylbenzidine oxidation than rat. oup.com | oup.com |
| Formation of N'-hydroxy-N-acetylbenzidine is 4x greater than N-hydroxy-N-acetylbenzidine. oup.com | oup.com | ||
| Rat | Liver Microsomes | Formation of N'-hydroxy-N-acetylbenzidine and N-hydroxy-N-acetylbenzidine is about equal. oup.com | oup.com |
| Liver Slices | 2-fold higher covalent DNA binding from N-acetylbenzidine compared to hamster. osti.gov | osti.gov | |
| Hamster | Liver Slices | Lower covalent DNA binding from N-acetylbenzidine compared to rat. osti.gov | osti.gov |
| Hepatic Cytosol | Higher AcCoA-dependent activation for related compounds compared to rat and mouse. oup.com | oup.com |
In Vitro Metabolic Rate Comparisons in Human-Derived Biological Systems
Studies utilizing human-derived biological systems, such as liver slices, microsomes, and recombinant enzymes, have provided critical insights into the human-specific metabolism of this compound and its precursors.
Research on the N-acetylation of benzidine (B372746) and N-acetylbenzidine using human recombinant N-acetyltransferase (NAT) enzymes demonstrated that both compounds are preferred substrates for NAT1 over NAT2. researchgate.net The clearance ratios (NAT1/NAT2) for benzidine and N-acetylbenzidine were 54 and 535, respectively, highlighting that N-acetylbenzidine is a particularly favored substrate for NAT1. researchgate.net
Kinetic analyses of these enzymes revealed significant differences in their affinity for N-acetylbenzidine. The Km values for N-acetylbenzidine with NAT1 and NAT2 were 1380 +/- 90 µM and 471 +/- 23 µM, respectively. researchgate.net In comparison, the Km values for benzidine were much lower (254 +/- 38 µM for NAT1 and 33.3 +/- 1.5 µM for NAT2), suggesting that benzidine metabolism may be favored at low exposure levels. researchgate.net
Experiments with human liver slices showed that N-acetylbenzidine could be deacetylated to form benzidine or further acetylated to N,N'-diacetylbenzidine. nih.gov The relative rate of glucuronidation of N-acetylbenzidine, a detoxification pathway, was found to be significantly higher in human liver microsomes compared to those from rats and dogs (human >> dog > rat). nih.gov Specifically, human liver microsomes were effective at glucuronidating the N-hydroxy metabolites, with UDP-glucuronosyltransferase UGT1A9 being particularly efficient in metabolizing N-hydroxy-N-acetylbenzidine and N-hydroxy-N,N'-diacetylbenzidine. nih.gov However, UGT1A4 showed a 2.3-fold higher rate for N'-hydroxy-N-acetylbenzidine than UGT1A9. nih.gov
Table 2: Kinetic Parameters for N-acetylbenzidine Metabolism by Human N-Acetyltransferases (NATs)
| Enzyme | Km (µM) | Vmax | Clearance Ratio (NAT1/NAT2) | Reference |
|---|---|---|---|---|
| NAT1 | 1380 ± 90 | Higher than NAT2 | 535 | researchgate.net |
| NAT2 | 471 ± 23 | Lower than NAT1 | researchgate.net |
Species-Specific Differences in Enzymatic Activities Relevant to this compound Metabolism
The metabolic fate of this compound is determined by a complex interplay of several enzyme families, including N-acetyltransferases (NATs), sulfotransferases (SULTs), and cytochrome P450s (CYPs), which exhibit marked species-specific differences.
N-Acetyltransferases (NATs): In humans, NAT1 is the primary enzyme for the acetylation of N-acetylbenzidine. researchgate.net In contrast, dogs are known to be deficient in N-acetylation of many arylamines and did not form N-acetylbenzidine when administered the parent compound. sci-hub.se Dog liver slices also did not produce N'-acetylglucuronide from N-acetylbenzidine, likely due to a lack of substrate from rapid deacetylation. nih.gov Rodents like rats and mice readily acetylate benzidine to N-acetylbenzidine and N,N'-diacetylbenzidine. oup.com
Sulfotransferases (SULTs): Sulfotransferase-catalyzed activation is another critical pathway. While direct comparative data for this compound is limited, studies on the related compound N-hydroxy-N-2-fluorenylacetamide show significant species differences in SULT activity. Acyltransferase activity was readily found in the livers of guinea pigs, hamsters, and rabbits, but tissues from mice and dogs were essentially devoid of this activity. nih.gov This suggests that the potential for SULT-mediated activation of N-hydroxy arylamides can vary substantially across species.
Cytochrome P450 (CYP) Enzymes: CYPs are involved in the N-oxidation of N-acetylbenzidine to form N-hydroxy metabolites. In rat liver microsomes, N-oxidation of N-acetylbenzidine occurs, and this activity is inducible. iarc.fr Microsomes from β-naphthoflavone-treated rats showed an eight-fold higher formation of N-hydroxy-N-acetylbenzidine compared to controls. iarc.fr In control rat microsomes, more N'-hydroxy-N-acetylbenzidine was produced than N-hydroxy-N-acetylbenzidine. iarc.fr This indicates that different CYP isoforms, with varying expression levels across species, are responsible for the formation of these proximate carcinogens. iarc.fr
Glucuronidation: The rate of glucuronidation, a major detoxification pathway, also differs. The relative rate for N-acetylbenzidine glucuronidation in liver microsomes follows the order: human >> dog > rat. nih.gov This implies that humans may detoxify this metabolite more efficiently than rodents, which could influence the balance between metabolic activation and detoxification.
Table 3: Summary of Species-Specific Enzymatic Activities
| Enzyme Family | Human | Rat | Mouse | Hamster | Dog | Reference |
|---|---|---|---|---|---|---|
| N-Acetyltransferase | High (NAT1 preference for N-acetylbenzidine) | Present | Present | Present | Deficient/Low | oup.comresearchgate.netsci-hub.se |
| Sulfotransferase/Acyltransferase | Present | Present | Low/Deficient | High | Deficient | oup.comnih.gov |
| Cytochrome P450 (Oxidation) | Present | Present (Inducible) | High | Not specified | Present | oup.comiarc.fr |
| Glucuronidation | High | Low | Not specified | Not specified | Moderate | nih.gov |
Comparative DNA Adduct Profiles and Levels Across Experimental Species
The formation of DNA adducts is a key event resulting from the metabolic activation of N-acetylbenzidine via this compound. Comparative studies have shown remarkable consistency in the primary DNA adduct formed across different rodent species, although the levels of these adducts can vary.
The major and often sole DNA adduct detected in the liver of rats, mice, and hamsters following exposure to benzidine or N-acetylbenzidine is N-(deoxyguanosin-8-yl)-N'-acetylbenzidine. osti.govnih.govcdc.gov This adduct is formed through the reaction of metabolically activated this compound with the C-8 position of guanine (B1146940) in DNA. nih.gov Its structure has been confirmed through synthesis and comparison with the in vivo product using mass and nuclear magnetic resonance spectral data. nih.gov
In vivo studies comparing rats and hamsters showed that the level of this adduct in liver DNA was about two times higher in rats than in hamsters after administration of N-acetylbenzidine. osti.gov Similarly, administration of benzidine or N-acetylbenzidine to rats and mice resulted in high levels of the N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct in hepatic DNA. nih.gov In contrast, the administration of N,N'-diacetylbenzidine did not lead to detectable binding in rat liver, suggesting that the metabolic activation of this fully acetylated form is inefficient in vivo. nih.gov
In vitro experiments using calf thymus DNA reacted with this compound at an acidic pH also produced N-(deoxyguanosin-8-yl)-N'-acetylbenzidine as the exclusive product. nih.govnih.gov This consistency between in vivo and in vitro findings strongly indicates that this compound is the key proximate metabolite leading to this specific DNA damage in these species. nih.gov This adduct, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, has also been identified in the exfoliated urothelial cells of humans occupationally exposed to benzidine, indicating this pathway is also relevant in humans. cdc.gov
Table 4: Primary DNA Adduct of this compound in Various Species
| Species | Tissue/System | Primary DNA Adduct Identified | Reference |
|---|---|---|---|
| Rat | Liver | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | osti.govnih.gov |
| Mouse | Liver | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | nih.gov |
| Hamster | Liver | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | osti.govcdc.gov |
| Human | Exfoliated Urothelial Cells | N'-(deoxyguanosin-8-yl)-N-acetylbenzidine | cdc.gov |
| In Vitro | Calf Thymus DNA | N-(deoxyguanosin-8-yl)-N'-acetylbenzidine | nih.govnih.gov |
Future Research Directions in N Hydroxy N Acetylbenzidine Studies
Elucidation of Uncharacterized Metabolic Pathways of N-Hydroxy-N'-acetylbenzidine
The primary metabolic pathway leading to the formation of this compound is the N-oxidation of N-acetylbenzidine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1/1A2. oup.comiarc.fr Subsequent metabolism often involves detoxification through conjugation, such as the formation of N'-hydroxy-N-acetylbenzidine N'-glucuronide by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This glucuronide is relatively stable and can be excreted; however, under acidic conditions like those found in the urinary bladder, it can hydrolyze back to the reactive N-hydroxyarylamine, which is implicated in DNA adduct formation and tumor initiation. nih.govresearchgate.net
Despite this established framework, significant gaps in knowledge present opportunities for future research. The specific human CYP and UGT isozymes responsible for these transformations and their polymorphic variants are not fully characterized. nih.gov Future studies could focus on:
Identifying Specific Isozymes: Pinpointing the full range of human liver and extrahepatic enzymes (e.g., in the bladder epithelium) that catalyze the N-oxidation of N-acetylbenzidine and the subsequent glucuronidation of its N-hydroxy metabolite.
Investigating Competing Pathways: Quantifying the balance between N-oxidation and ring-oxidation of N-acetylbenzidine, as ring-hydroxylated products like 3-hydroxybenzidine (B12738265) are generally considered detoxification products. oup.comresearchgate.net The factors that shift metabolism towards the activating N-oxidation pathway are of particular interest.
Exploring Redox Cycling: Investigating whether this compound can undergo redox cycling, similar to other N-hydroxy arylamines, which can generate reactive oxygen species and contribute to cellular damage through alternative mechanisms.
Advanced Structural Biology of this compound-Enzyme Interactions
Understanding the precise interactions between this compound and the enzymes that metabolize it is crucial for predicting its biological fate. While the classes of enzymes (CYPs and UGTs) are known, high-resolution structural data of these enzymes in complex with the substrate or its metabolites are largely unavailable. nih.gov
Future research directions in this area include:
Crystallography of Enzyme-Ligand Complexes: Obtaining X-ray crystal structures of key human CYP1A and UGT enzymes bound to N-acetylbenzidine or this compound. frontiersin.org Such structures would reveal the specific amino acid residues in the active site that are critical for substrate binding and catalysis, explaining enzyme specificity and efficiency. frontiersin.org
Molecular Modeling and Simulation: Using the structural data to perform molecular dynamics simulations. These computational studies can model the dynamic process of the ligand entering the active site, the conformational changes in the enzyme, and the catalytic mechanism at an atomic level. frontiersin.org
Structure-Function Studies: Creating mutant versions of the enzymes to test the functional role of specific residues identified from structural studies. nih.gov This can clarify why certain polymorphisms in metabolic enzymes might lead to higher or lower production of this compound, potentially influencing individual susceptibility.
Development of Novel Analytical Methods for this compound and its Adducts
The detection and quantification of this compound and its subsequent DNA adducts are fundamental to exposure assessment and mechanistic studies. Current methods often rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or 32P-postlabeling assays for DNA adducts. pnas.orgmdpi.com While effective, these methods can be resource-intensive.
Future advancements could focus on creating more sensitive, high-throughput, and field-deployable techniques.
Advanced Mass Spectrometry: Developing LC-MS/MS methods with enhanced sensitivity and specificity for detecting not only the primary N-(deoxyguanosin-8-yl)-N'-acetylbenzidine adduct but also minor adducts and those formed with other DNA bases or proteins like albumin. nih.govacs.org
Immunochemical Assays: Creating highly specific monoclonal antibodies that can recognize this compound-DNA adducts. This could lead to the development of enzyme-linked immunosorbent assays (ELISAs), which are typically faster and less expensive than MS-based methods.
Biosensor Technology: Designing novel biosensors for the rapid detection of the metabolite in biological fluids like urine. This could involve electrochemical sensors or aptamer-based sensors that provide real-time or near-real-time measurements.
Table 1: Overview of Analytical Methods for this compound and its Adducts
| Method Category | Specific Technique | Analyte | Key Features | Future Direction |
| Chromatography | HPLC with UV/MS Detection | This compound, Adducts | Gold standard for separation and quantification. mdpi.comrsc.org | Miniaturization, faster run times, improved MS interfaces. rsc.org |
| Mass Spectrometry | LC-MS/MS | DNA and Protein Adducts | High sensitivity and structural confirmation. acs.org | Higher resolution instruments, data-independent acquisition. |
| Radiolabeling | 32P-Postlabeling Assay | DNA Adducts | Extremely sensitive for unknown adducts. pnas.org | Reduced use of radioactivity, integration with MS. |
| Immunochemical | ELISA (potential) | DNA Adducts | High-throughput, cost-effective. | Development of highly specific monoclonal antibodies. |
Integration of Omics Data for Systems-Level Understanding of this compound Biology
The biological response to this compound is complex, involving changes across the genome, transcriptome, proteome, and metabolome. A systems biology approach, integrating various "omics" datasets, can provide a holistic view of these perturbations. nih.govgithub.io
Future research should aim to:
Generate Multi-Omics Datasets: Expose relevant cell models or organisms to this compound and generate comprehensive data using transcriptomics (RNA-seq), proteomics, and metabolomics. cmbio.iomdpi.com
Bioinformatic Integration: Use advanced computational tools to integrate these multi-layered datasets. mdpi.comomicscouts.com For example, correlating changes in the expression of metabolic enzyme genes (transcriptomics) with the actual levels of those proteins (proteomics) and the resulting metabolite profiles (metabolomics).
Network Biology: Construct molecular networks to visualize how the effects of this compound propagate through biological pathways. github.io This can help identify key nodes, feedback loops, and previously unknown pathways that are disrupted, offering a more complete picture than studying single endpoints. github.io
Application of this compound Research to Broader Aromatic Amine Metabolite Studies
Research on this compound serves as an important model for the broader class of carcinogenic aromatic amines. researchgate.net The principles learned from this specific compound have wider applicability and can inform future studies on other, less-characterized aromatic amines.
Key applications include:
A Model for Metabolic Activation: The pathway of N-acetylation followed by N-oxidation to a reactive N-hydroxyarylamine, which is then transported as a glucuronide conjugate, is a classic mechanism for bladder carcinogenesis by aromatic amines. nih.govresearchgate.net Detailed studies on this compound refine this model, which can be applied to predict the carcinogenic potential of other industrial and environmental aromatic amines.
Understanding the Role of Acetylation: The formation of this compound highlights the dual role of N-acetylation. While di-acetylation of benzidine (B372746) is a detoxification step, mono-acetylation is a prerequisite for the formation of this particular reactive metabolite. oup.com This paradigm is critical for assessing the risk associated with other aromatic amines where acetylation status (e.g., NAT1 and NAT2 polymorphisms in humans) is a key determinant of susceptibility. nih.gov
Informing Adduct-Based Biomarkers: The identification of specific DNA adducts, such as N-(deoxyguanosin-8-yl)-N'-acetylbenzidine, as biomarkers of exposure and effect can guide the search for analogous biomarkers for other aromatic amines. nih.gov Understanding the stability and repair of these adducts provides a framework for interpreting their significance in molecular epidemiology studies. nih.gov
Q & A
Q. What are the primary metabolic pathways of N-Hydroxy-N'-acetylbenzidine, and how do they influence experimental design in carcinogenicity studies?
this compound undergoes three key metabolic pathways: N-acetylation , N-oxidation , and N-glucuronidation . These pathways compete and vary across species, affecting carcinogenicity outcomes. For example, rodents predominantly form N,N’-diacetylbenzidine (a detoxification product), while humans retain higher levels of N’-acetylbenzidine and free benzidine, increasing bladder cancer risk . When designing carcinogenicity studies, researchers must select species with metabolic profiles relevant to humans. Analytical methods like HPLC and mass spectrometry are critical for tracking metabolite profiles in urine or bile .
Q. What in vivo models are appropriate for studying the carcinogenic potential of this compound?
Female CD rats are commonly used due to their sensitivity to bladder carcinogenesis. Endpoints include DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-N′-acetylbenzidine) and tumor incidence in the liver, bladder, or kidneys . Intraperitoneal injection protocols (e.g., twice weekly for 4 weeks) are effective for metabolite delivery. Researchers should monitor urinary metabolites (e.g., free benzidine, acetylated derivatives) and correlate them with adduct levels .
Q. How do interspecies differences in N-acetyltransferase (NAT) activity affect metabolic data extrapolation?
NAT polymorphisms lead to rapid, intermediate, or slow acetylator phenotypes in humans, altering N-acetylation efficiency . Rats exhibit high NAT2 activity, favoring detoxification via N,N’-diacetylbenzidine, whereas human liver slices show slower acetylation and higher retention of reactive intermediates . Experimental designs should incorporate human-relevant models, such as NAT1/2 genotyped cell lines, to improve translational relevance .
Advanced Research Questions
Q. How can conflicting data on metabolic activation pathways (CYP vs. PHS) be reconciled?
Discrepancies arise from the use of different enzymatic systems. Cytochrome P450 (CYP) dominates in hepatic microsomes, producing N-hydroxy-N-acetylbenzidine, while prostaglandin H synthase (PHS) in extrahepatic tissues (e.g., bladder) generates N′-hydroxy-N-acetylbenzidine via peroxidative mechanisms . To resolve contradictions, researchers should:
- Use selective inhibitors (e.g., α-naphthoflavone for CYP1A1/1A2).
- Model inflammatory conditions with arachidonic acid/H₂O₂ to activate PHS .
- Compare metabolite profiles across tissue-specific microsomes .
Q. What methodological considerations are critical for detecting DNA adducts in urothelial cells?
Q. How do reactive nitrogen oxygen species (RNOS) influence N-acetylbenzidine metabolism in inflammatory environments?
RNOS (e.g., peroxynitrite, NO₂•) generated during inflammation metabolize N-acetylbenzidine to 3′-nitro-N-acetylbenzidine and 4′-OH-4-acetylaminobiphenyl via nitration and hydroxylation . Researchers modeling inflammation should:
Q. Why do mutagenicity assays for this compound show strain-specific results in bacterial models?
Mutagenicity in Salmonella TA1538 (frameshift-sensitive) but not E. coli reflects differences in DNA repair mechanisms and adduct specificity . Key considerations:
- Use metabolic activation systems (e.g., S9 liver fractions) to mimic N-oxidation.
- Quantify DNA binding levels (e.g., N′-(deoxyguanosin-8-yl)-N-acetylbenzidine) to link adduct formation to mutagenic potency .
Methodological Recommendations
- Metabolite Stability : Store samples at -80°C with protease/phosphatase inhibitors to preserve labile conjugates .
- Enzymatic Inhibition Studies : Include paraoxon (deacetylase inhibitor) to isolate N-acetylation pathways .
- Inflammatory Models : Co-culture urothelial cells with activated neutrophils to study PHS/MPO-driven activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
